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Dibutyl phosphate

Nuclear Fuel Reprocessing PUREX Process Solvent Degradation

Dibutyl phosphate (DBP) is not a generic alkyl phosphate. Its unique role as a PUREX degradation marker, requiring analytical standards from 5–500 mg/L, and its differentiated interfacial activity (reducing TCE tension to ~25 dynes/cm at 4 wt%) make it irreplaceable for nuclear solvent quality control and enhanced aquifer remediation. As a Brønsted acid organocatalyst, it drives ring-opening polymerizations where other phosphates fail. Procure high-purity DBP to ensure process integrity in these critical applications.

Molecular Formula C8H19O4P
(CH3(CH2)3)2HPO4
C8H19PO4
Molecular Weight 210.21 g/mol
CAS No. 107-66-4
Cat. No. B049430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutyl phosphate
CAS107-66-4
Synonymsdi-n-butylphosphoric acid
di-n-butylphosphoric acid, ammonium salt
di-n-butylphosphoric acid, potassium salt
di-n-butylphosphoric acid, sodium salt
di-n-butylphosphoric acid, vanadium salt
dibutyl phosphate
dibutylphosphoric acid
Molecular FormulaC8H19O4P
(CH3(CH2)3)2HPO4
C8H19PO4
Molecular Weight210.21 g/mol
Structural Identifiers
SMILESCCCCOP(=O)(O)OCCCC
InChIInChI=1S/C8H19O4P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3,(H,9,10)
InChIKeyJYFHYPJRHGVZDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility18 g/L at 68 °F (ICSC, 2024)
Soluble in carbon tetrachloride, butanol
In water, 1.72X10+4 mg/L at 25 °C
Solubility in water, g/100ml at 20Â °C: 1.8
Insoluble

Structure & Identifiers


Interactive Chemical Structure Model





Dibutyl Phosphate (CAS 107-66-4): Procurement Guide for Nuclear Fuel Reprocessing & Organocatalysis Applications


Dibutyl phosphate (DBP; CAS 107-66-4), also known as phosphoric acid dibutyl ester, is an organophosphate diester with the molecular formula C₈H₁₉O₄P and a molecular weight of 210.21 g/mol [1]. It is a pale amber to colorless liquid with a density of 1.06 g/mL at 20°C and a boiling point of 250°C [1][2]. DBP is not merely a commodity chemical; it is a key analytical standard for monitoring tributyl phosphate (TBP) degradation in the PUREX nuclear fuel reprocessing process [3], a versatile organocatalyst for polymerization reactions , and an extractant for metal separations. Its procurement requires careful consideration of its unique properties and specific industrial roles, distinguishing it from other alkyl phosphates.

Why Dibutyl Phosphate Cannot Be Replaced with Other Alkyl Phosphates: A Critical Assessment for Scientific Procurement


While organophosphates like tributyl phosphate (TBP) or diethyl phosphate (DEP) may appear chemically similar, their functional behavior in critical industrial processes diverges significantly. Substituting DBP with a generic alternative is not possible because each compound exhibits distinct extraction selectivity [1], interfacial activity [2], and toxicological profiles [3]. For instance, DBP is the primary degradation product of TBP in nuclear fuel reprocessing, and its presence even at low concentrations dramatically alters solvent performance [1]. Conversely, DBP's specific structure makes it an effective organocatalyst for ring-opening polymerizations where other phosphates are less efficient. The following quantitative evidence underscores exactly where and why DBP's performance is differentiated, guiding scientists and procurement specialists toward an informed, application-specific selection.

Quantitative Performance Differentiation of Dibutyl Phosphate (CAS 107-66-4)


Dibutyl Phosphate vs. Tributyl Phosphate: Impact on Solvent Selectivity in PUREX Nuclear Fuel Reprocessing

In the PUREX process, the formation of dibutyl phosphate (DBP) from the degradation of the primary extractant, tributyl phosphate (TBP), is not just an impurity; it directly and quantifiably degrades the solvent's performance. DBP forms stable complexes with uranium, plutonium, and fission products, which leads to decreased decontamination factors and can cause 'crud' formation [1]. Studies show that even low concentrations of DBP can significantly alter the extraction behavior of TBP. Specifically, DBP concentrations as low as 0.0001 mole/liter have been shown to affect the plutonium extraction efficiency of a TBP-based solvent system [2]. This necessitates the continuous monitoring and removal of DBP, a process that can separate over 99% of DBP from a TBP stream using specialized membrane technology [3]. This starkly contrasts with TBP, which is the desired extractant. Therefore, for applications in nuclear fuel cycle management, DBP is procured not as an extractant but as a critical analytical standard and a known process contaminant requiring rigorous control.

Nuclear Fuel Reprocessing PUREX Process Solvent Degradation Extraction Selectivity

Interfacial Tension Reduction: DBP Matches TBP Performance in Environmental Remediation Applications

In the context of enhancing the remediation of dense non-aqueous phase liquids (DNAPLs) like trichloroethene (TCE), both dibutyl phosphate (DBP) and tributyl phosphate (TBP) act as effective surface-active agents to reduce interfacial tension (IFT), thereby mobilizing trapped contaminants [1]. A head-to-head study comparing their efficacy demonstrated nearly identical performance. At a neutral pH, the addition of 4% (by mass) of either TBP or DBP (referred to as DBBP in the study) to TCE reduced the IFT from a baseline of 34 dynes/cm to approximately 25 dynes/cm [2]. This quantitative equivalence is a key differentiator, showing that DBP can be a direct, performance-matched alternative to TBP for this specific surfactant application.

Environmental Remediation NAPL Interfacial Tension Surfactant Chemistry

High-Efficiency Separation of DBP from TBP: A Quantitative Process Advantage

The need to separate DBP from TBP in spent nuclear fuel reprocessing solvent is a major operational challenge. A specific, quantifiable advantage of using dedicated separation technologies is the high efficiency achieved. Studies on an indigenous pore-filled anion-exchange membrane demonstrated the ability to separate more than 99% of DBP from a TBP stream within 2 hours using a 2% sodium carbonate solution as the receiving phase [1]. This high degree of separation is crucial for recycling TBP and minimizing the volume of radioactive organic waste. While similar separations are attempted for other degradation products like monobutyl phosphate (MBP), the specific removal efficiency for DBP is a well-documented and critical process parameter.

Nuclear Fuel Cycle Solvent Regeneration Membrane Separation Waste Minimization

Dibutyl Phosphate vs. Diethyl Phosphate: Differentiated Toxicity Profile and Occupational Exposure Limits

Procurement and safe handling protocols are directly influenced by a compound's toxicological profile. While both are dialkyl phosphates, dibutyl phosphate (DBP) and diethyl phosphate (DEP) present different hazard profiles. For DBP, a repeat-dose oral toxicity study in rats established a No Observed Effect Level (NOEL) of 30 mg/kg/day, with histopathological changes (urinary bladder hyperplasia) observed at 100 mg/kg/day [1]. Its acute oral LD50 is >2000 mg/kg [1]. In contrast, DEP has a reported acute oral LD50 (rat) of approximately 500 mg/kg [2], indicating a roughly four-fold difference in acute oral toxicity. This distinction is reflected in occupational exposure limits: The ACGIH has established a Threshold Limit Value (TLV) for DBP of 1 ppm (TWA) and 2 ppm (STEL) [3], while no equivalent specific TLV exists for DEP, which is often regulated under broader organophosphate or nuisance dust standards. This clear regulatory and toxicological differentiation is critical for laboratory safety planning and material selection.

Occupational Health Toxicology Industrial Hygiene Regulatory Compliance

Optimal Application Scenarios for Dibutyl Phosphate (CAS 107-66-4) Based on Verified Evidence


1. Nuclear Fuel Reprocessing: Analytical Standard for TBP Solvent Quality Control

Based on evidence that DBP is the primary performance-degrading contaminant in TBP-based PUREX processes [1], the highest-value application for high-purity DBP is as an analytical reference standard. Nuclear facilities require DBP standards to calibrate gas chromatography (GC) and ion chromatography (IC) methods for quantifying DBP levels in process streams, ensuring solvent quality and preventing operational issues like crud formation [2]. The need for standards covering the range of 5 to 500 mg/L has been specifically documented for routine process control [3].

2. Environmental Remediation: Formulation of DNAPL-Mobilizing Surfactants

The quantitative evidence showing that DBP reduces the interfacial tension of TCE from 34 to ~25 dynes/cm at 4 wt%—performance equivalent to TBP [4]—makes it a prime candidate for formulating surfactant solutions used in enhanced aquifer remediation. This application leverages DBP's surfactant properties to mobilize trapped non-aqueous phase liquids, improving contaminant recovery rates.

3. Polymer Chemistry: Organocatalyst for Ring-Opening Polymerization

As identified in vendor documentation, DBP's specific Brønsted acidity and organosolubility make it an effective catalyst for the ring-opening polymerization of cyclic esters and transesterification reactions . This is a distinct use case where its chemical properties are directly harnessed for synthesizing biodegradable polymers and other advanced materials, a function not shared equally by all alkyl phosphates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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